molecular formula C28H32O16 B14112693 3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

Cat. No.: B14112693
M. Wt: 624.5 g/mol
InChI Key: QHLKSZBFIJJREC-KRHSLIFCSA-N
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Description

The compound “3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one” is a complex organic molecule. It features multiple hydroxyl groups, a methoxy group, and a chromen-4-one core structure. Compounds with similar structures are often found in natural products and have various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and selective hydroxylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of such compounds may involve biotechnological methods, including the use of engineered microorganisms or plant cell cultures to produce the compound in large quantities. Alternatively, chemical synthesis on an industrial scale would require optimization of each step to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Reagents like NaOH (Sodium hydroxide) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of the chromen-4-one core would yield dihydro derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure and functional groups.

Medicine

    Pharmacological Activities: Compounds with similar structures have shown anti-inflammatory, antioxidant, and anticancer activities.

Industry

    Natural Product Research:

Mechanism of Action

The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and the chromen-4-one core structure allow for various interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with a similar chromen-4-one core and multiple hydroxyl groups.

    Kaempferol: Another flavonoid with a similar structure but different substitution pattern.

Uniqueness

The unique combination of functional groups and stereochemistry in “3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one” distinguishes it from other similar compounds

Properties

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

IUPAC Name

3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,26+,27-,28?/m0/s1

InChI Key

QHLKSZBFIJJREC-KRHSLIFCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O

Origin of Product

United States

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